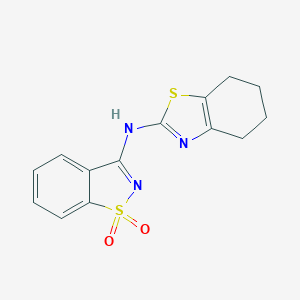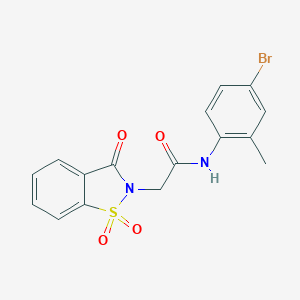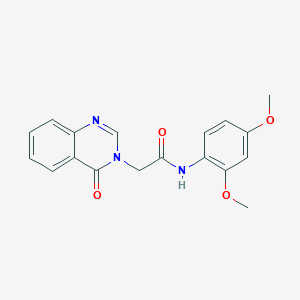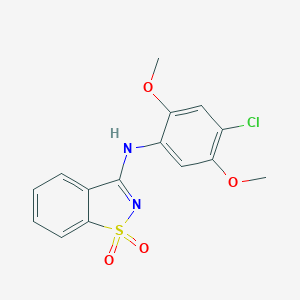
N-(4-モルホリノ-4-イルフェニル)-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine is a common moiety in many pharmaceuticals and its derivatives have been studied for various therapeutic applications . The benzodioxine group is a cyclic ether and is also found in a variety of bioactive compounds. The carboxamide group is a functional group that consists of a carbonyl (C=O) and amine (NH2), which is often involved in protein interactions.
科学的研究の応用
ガス分離における用途
非共面的なモルホリン基とピリジン複素環構造を導入することで、新規な4-(4-(1-モルホリニル)フェニル)-2,6-ビス(4-アミノフェニル)ピリジン(MPAP)ジアミンモノマーを設計・合成しました。 . MPAPと異なるジアンヒドリドを1段階のホモ重合することにより、3つの新規ポリイミド(PIs)を合成しました。 . これらのPIsは、特にPI-3において、CO2/N2(最大23.26)、O2/N2(最大5.02)、He/N2(最大59.78)分離において優れたガス分離性能を示しています。 .
蛍光セキュリティマーカーとしての用途
新たに合成された2-アミノ-6-エトキシ-4-[4-(4-モルホリニル)フェニル]-3,5-ピリジンジカルボニトリルの蛍光ナノ粒子は、紙文書のセキュリティマーカーとして、その可能性を秘めています。 . ナノ粒子は、超音波処理下で水中に再沈殿させることで作製されました。 . ナノ粒子は、重要または貴重な文書のマークに役立つ、強力で安定した蛍光を示しています。 .
薬物代謝研究における用途
(S)-N-[1-(3-モルホリノ-4-イルフェニル)エチル]-3-フェニルアクリルアミドの代謝機構を、分子力学/分子動力学シミュレーションで支援された密度汎関数QM計算によって調べました。 . 本研究は、薬物開発に不可欠な、体内の薬物の代謝方法に関する洞察を提供しています。 .
新規ホモポリイミドの合成における用途
この化合物は、ピリジン基とモルホリン基を含む新規なホモポリイミドの合成に使用されてきました。 . これらのホモポリイミドは、ガス分離に潜在的な用途があります。<a aria-label="1: この化合物は、ピリジン基とモルホリン基を含む新規なホモポリイミドの合成に使用されてきました1" data-citationid="788b6384-e6ad-9da5-ef24-d0cab30f1cea-28" h="ID=SERP,5015.1" href="https://link.
作用機序
Target of Action
Similar compounds have been found to target enzymes likeDihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
It’s believed to metabolize mainly byhydroxylation of the phenyl ring in the N-phenylmorpholine moiety following the arene hydroxylation mechanism .
Biochemical Pathways
It’s suggested that the metabolism of similar compounds is mediated byCYP3A4 Cytochrome , which is involved in the oxidation of organic substances .
Pharmacokinetics
Similar compounds are known to undergo metabolism mainly byhydroxylation of the phenyl ring .
Result of Action
Safety and Hazards
生化学分析
Biochemical Properties
N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) by human renal microsomes and recombinant CYP4A11 and 4F2, 4F3A, and 4F3B enzymes . This inhibition is significant as 20-HETE is involved in various physiological processes, including the regulation of blood pressure and kidney function.
Cellular Effects
The effects of N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce infarct volume in ischemic stroke models by inhibiting the synthesis of 20-HETE, which is known to contribute to cerebral vasospasm . This indicates its potential therapeutic application in treating stroke and other related conditions.
Molecular Mechanism
At the molecular level, N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of cytochrome P450 enzymes, particularly CYP4A11 and CYP4F2, by binding to their active sites . This inhibition prevents the conversion of arachidonic acid to 20-HETE, thereby modulating various physiological processes. Additionally, it has been shown to interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to inhibit 20-HETE synthesis over extended periods
Dosage Effects in Animal Models
The effects of N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits 20-HETE synthesis without causing significant adverse effects . At higher doses, it may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism involves hydroxylation and other modifications that influence its bioavailability and activity. Understanding these metabolic pathways is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide within cells and tissues are critical for its efficacy. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . This distribution pattern influences its therapeutic effects and potential side effects.
Subcellular Localization
N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is localized in specific subcellular compartments, which affects its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(14-1-6-17-18(13-14)25-12-11-24-17)20-15-2-4-16(5-3-15)21-7-9-23-10-8-21/h1-6,13H,7-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCUXVBOQQJFPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B509131.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B509136.png)

amino]benzoic acid](/img/structure/B509142.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509152.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509155.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509159.png)
![3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B509167.png)
